molecular formula C17H20N2O3S2 B464347 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide CAS No. 315249-13-9

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B464347
CAS No.: 315249-13-9
M. Wt: 364.5g/mol
InChI Key: DRIQXCARCHZJIC-UHFFFAOYSA-N
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Description

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenyl-2-thiophenecarboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring may also interact with biological membranes, affecting their properties and function .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}butanamide
  • N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopropanecarboxamide
  • N-[4-[oxo(1-piperidinyl)methyl]phenyl]-2-thiophenecarboxamide

Uniqueness

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIQXCARCHZJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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